molecular formula C16H9ClF3NO2 B5757637 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5757637
M. Wt: 339.69 g/mol
InChI Key: AIYDJWHHUUJPMT-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzofuran ring, a carboxamide group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination: The chlorination of the phenyl ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzofuran derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzofuran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and trifluoromethylating agents like trifluoromethyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The trifluoromethyl group and benzofuran ring contribute to the compound’s unique binding properties and biological activity.

Comparison with Similar Compounds

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-10-5-6-12(11(8-10)16(18,19)20)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDJWHHUUJPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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